molecular formula C7H5F3O B1388540 2-(Difluoromethyl)-5-fluorophenol CAS No. 1214367-26-6

2-(Difluoromethyl)-5-fluorophenol

Cat. No.: B1388540
CAS No.: 1214367-26-6
M. Wt: 162.11 g/mol
InChI Key: QCFPJZKSFKOTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluorophenol typically involves the introduction of difluoromethyl and fluorophenol groups onto an aromatic ring. One common method is the difluoromethylation of phenol derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-(Difluoromethyl)-5-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The fluorophenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-fluorophenol
  • 2-(Difluoromethyl)-4-fluorophenol
  • 2-(Difluoromethyl)-5-chlorophenol

Comparison: 2-(Difluoromethyl)-5-fluorophenol is unique due to the specific positioning of the difluoromethyl and fluorophenol groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of lipophilicity, hydrogen bonding capability, and metabolic stability .

Properties

IUPAC Name

2-(difluoromethyl)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFPJZKSFKOTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 3
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 4
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 6
2-(Difluoromethyl)-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.